molecular formula C17H17F3N2O2S B2627379 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034567-86-5

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2627379
CAS RN: 2034567-86-5
M. Wt: 370.39
InChI Key: LDTYQWHEFHUTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and proliferation, making it an attractive target for cancer therapy. AZD8055 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Evaluation for Anti-Inflammatory Activity : N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, including azetidinones similar to the chemical , have been prepared and tested for anti-inflammatory activity. These compounds showed promise in comparison to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).
  • Ultrasound Assisted Synthesis for Anti-Tubercular Applications : A series of azetidinone derivatives have been synthesized using ultrasound, showing significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with non-cytotoxic nature against human cancer cell lines (Nimbalkar, U. D., Seijas, J., Borkute, R., Damale, M. G., Sangshetti, J., Sarkar, D., & Nikalje, A. P., 2018).
  • Antidepressant and Nootropic Agents : Azetidinone derivatives have been synthesized and evaluated as potential antidepressant and nootropic agents. Certain compounds, notably those with dimethoxy and nitro substitutions, demonstrated high antidepressant and nootropic activities (Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).

Biological and Chemical Properties

  • Synthesis for Antimicrobial, Antitubercular Activities : Synthesis of azetidinone analogues has been studied for their antimicrobial and antitubercular properties, providing insights for designing further active compounds (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).
  • Antibacterial and Antifungal Activities : Newer analogues of azetidinones have been synthesized and evaluated for their antimicrobial activities, showing promising results against bacterial and fungal strains (Patel, N., & Patel, M. D., 2017).
  • Synthesis of Trihydroxy Benzamido Azetidin-2-one Derivatives : A series of trihydroxy benzamido azetidin-2-one derivatives were synthesized and screened for antimicrobial and antitubercular activities, showing potential as new antimicrobial and antitubercular compounds (Ilango, K., & Arunkumar, S., 2011).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)24-14-4-2-12(3-5-14)16(23)21-10-15(22-7-1-8-22)13-6-9-25-11-13/h2-6,9,11,15H,1,7-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTYQWHEFHUTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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